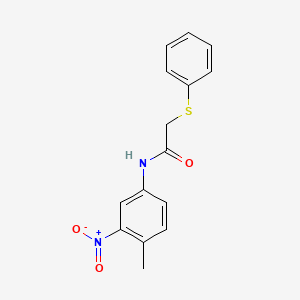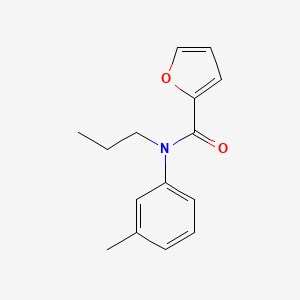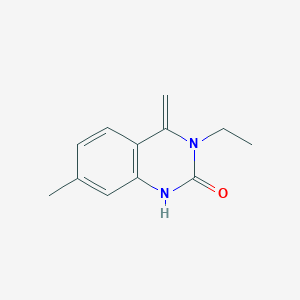![molecular formula C23H25F2N3O2 B4643918 1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B4643918.png)
1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE
Übersicht
Beschreibung
1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of fluorine atoms on both the benzoyl and phenyl groups, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of 3-fluorobenzoyl chloride: This can be achieved by reacting 3-fluorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 1-(3-fluorobenzoyl)piperidine: The 3-fluorobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine.
Formation of 1-(3-fluorobenzoyl)piperidine-4-carbonyl chloride: This intermediate is obtained by reacting 1-(3-fluorobenzoyl)piperidine with oxalyl chloride.
Final coupling reaction: The final step involves the reaction of 1-(3-fluorobenzoyl)piperidine-4-carbonyl chloride with 4-(4-fluorophenyl)piperazine in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorobenzyl)piperazine: Shares the piperazine core structure but differs in the substitution pattern.
4-(4-Fluorobenzoyl)piperidine: Similar in structure but lacks the piperazine moiety.
Uniqueness
1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is unique due to the presence of both fluorobenzoyl and fluorophenyl groups, which can significantly influence its chemical and biological properties. This dual substitution pattern can enhance its stability, binding affinity, and selectivity for specific molecular targets.
Eigenschaften
IUPAC Name |
[1-(3-fluorobenzoyl)piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2/c24-19-4-6-21(7-5-19)26-12-14-28(15-13-26)22(29)17-8-10-27(11-9-17)23(30)18-2-1-3-20(25)16-18/h1-7,16-17H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTWAEAYXGHNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-oxoquinazolin-3(4H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B4643835.png)
![N-[3-[[4-methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylamino]phenyl]acetamide](/img/structure/B4643838.png)


![N-[2-bromo-4-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4643866.png)
![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4643867.png)
![(5Z)-2-(4-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4643868.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4643876.png)
![4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4643879.png)
![(3-PROPOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4643880.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B4643888.png)

![(5Z)-5-[[5-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4643893.png)
![4-[5-(4-methylphenoxy)pentyl]morpholine](/img/structure/B4643902.png)
